5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-oxazolidinone

Description

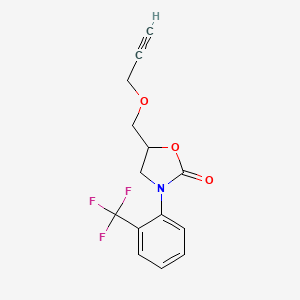

5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-oxazolidinone (CAS: 23598-53-0) is an oxazolidinone derivative characterized by a rigid bicyclic structure. Its molecular formula is C₁₄H₁₂F₃NO₃, with a propynyloxymethyl group at position 5 and a meta-trifluoromethylphenyl (m-tolyl) substituent at position 3 of the oxazolidinone ring . The compound’s SMILES notation is C#CCOCC1CN(C(=O)O1)c2cccc(c2)C(F)(F)F, and its InChIKey is ZSVMVRFCRBKZJX-UHFFFAOYSA-N . The meta-trifluoromethyl group enhances lipophilicity and metabolic stability, while the propynyl moiety may contribute to reactive functionalization in synthesis .

Properties

CAS No. |

23598-53-0 |

|---|---|

Molecular Formula |

C14H12F3NO3 |

Molecular Weight |

299.24 g/mol |

IUPAC Name |

5-(prop-2-ynoxymethyl)-3-[2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C14H12F3NO3/c1-2-7-20-9-10-8-18(13(19)21-10)12-6-4-3-5-11(12)14(15,16)17/h1,3-6,10H,7-9H2 |

InChI Key |

DGKUYYCJMJSENE-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCC1CN(C(=O)O1)C2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Biological Activity

5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 302.25 g/mol. Its structural features include an oxazolidinone ring and a trifluoromethyl-substituted aromatic moiety, which are critical for its biological activity.

Antibacterial Activity

Oxazolidinones are primarily known for their antibacterial properties. The compound exhibits significant activity against Gram-positive bacteria, including strains resistant to traditional antibiotics. The mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other members of the oxazolidinone class like linezolid and tedizolid .

Table 1: Antibacterial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Enterococcus faecalis | 1 µg/mL | |

| Streptococcus pneumoniae | 0.25 µg/mL |

Anti-inflammatory and Antitumor Effects

Recent studies have indicated that oxazolidinones may possess anti-inflammatory and antitumor properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and exhibit cytotoxic effects on various cancer cell lines . This suggests potential applications in treating inflammatory diseases and cancers.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antibacterial | Inhibition of protein synthesis | |

| Anti-inflammatory | Reduced cytokine production | |

| Antitumor | Cytotoxic effects on cancer cells |

The primary mechanism of action for this compound involves binding to the ribosomal RNA of the bacterial ribosome, leading to inhibition of protein synthesis. This mechanism is crucial for overcoming resistance seen in many bacterial strains due to its unique binding site compared to traditional antibiotics .

Case Studies and Research Findings

- Study on Antimicrobial Resistance : A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively inhibited resistant strains of Staphylococcus aureus at low concentrations, showcasing its potential as a novel therapeutic agent in antibiotic-resistant infections .

- Evaluation of Anti-cancer Properties : In vitro studies indicated that the compound induced apoptosis in human breast cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

3-(5-Fluoropyridine-3-yl)-2-Oxazolidinone Derivatives

These derivatives exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.5–8 μg/mL . Unlike the target compound’s trifluoromethylphenyl group, the fluoropyridine substituent enhances π-π stacking interactions with bacterial enzyme targets, such as dihydrofolate reductase (DHFR) .

Furaltadone (5-Morpholinylmethyl-3-nitrovinyl-2-oxazolidinone)

A clinically used antibacterial agent, Furaltadone (CAS: 139-91-3) features a morpholinylmethyl group at position 5 and a nitrovinyl substituent at position 3. Its broad-spectrum activity contrasts with the target compound’s uncharacterized bioactivity, highlighting the critical role of electron-withdrawing groups (e.g., nitro) in antimicrobial potency .

Conformational and Crystallographic Comparisons

The oxazolidinone ring imposes conformational rigidity, as demonstrated in the crystal structure of (S)-3-isopropyl-5-naphthyloxymethyl-2-oxazolidinone (). The absence of rotatable bonds in the oxazolidinone core reduces torsional flexibility compared to propranolol derivatives, which possess an isopropyl chain instead . This rigidity may enhance metabolic stability but limit adaptability in protein-binding pockets .

Research Implications and Gaps

- Antibacterial Potential: While fluoropyridine- and nitro-substituted oxazolidinones show validated activity , the target compound’s trifluoromethylphenyl group warrants evaluation against bacterial targets.

- Synthetic Utility : The propynyloxymethyl group offers a handle for click chemistry modifications, enabling conjugation with bioactive moieties .

- Toxicological Data: No evidence of cytotoxicity or pharmacokinetic studies exists for the target compound, unlike its fluoropyridine analogs, which demonstrate low cytotoxicity in mammalian cells .

Preparation Methods

Synthesis of the Oxazolidinone Core

- The oxazolidinone ring can be synthesized by cyclization of amino alcohols with carbonyl sources such as phosgene, triphosgene, or carbonyldiimidazole (CDI).

- A common approach involves starting from an amino alcohol precursor bearing the appropriate substituents or functional groups that can be further modified.

- The ring closure often proceeds under mild conditions to avoid side reactions.

Introduction of the Alpha,Alpha,Alpha-Trifluoro-m-tolyl Group

- The trifluoromethylated aromatic substituent is generally introduced via nucleophilic aromatic substitution or cross-coupling reactions.

- A suitable trifluoromethylated aryl halide or boronic acid can be coupled to the oxazolidinone intermediate using palladium-catalyzed Suzuki or Buchwald-Hartwig coupling.

- Alternatively, the trifluoromethyl group may be introduced by trifluoromethylation reagents such as Togni’s reagent or Ruppert-Prakash reagent if the aromatic ring is already installed.

Attachment of the 2-Propynyloxymethyl Substituent

- The propargyloxy methyl group can be introduced by alkylation of the 5-position hydroxyl or amino group of the oxazolidinone ring.

- A typical method involves reacting the oxazolidinone intermediate possessing a free hydroxyl group at the 5-position with propargyl bromide or propargyl tosylate under basic conditions (e.g., using potassium carbonate or sodium hydride).

- This etherification reaction proceeds via nucleophilic substitution to install the propargyloxy methyl moiety.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Amino alcohol synthesis | Starting from appropriate amine and alcohol precursors | Formation of amino alcohol intermediate |

| 2 | Cyclization to oxazolidinone | Phosgene or CDI, mild heating | Formation of 2-oxazolidinone core |

| 3 | Aromatic substitution | Pd-catalyzed Suzuki coupling with trifluoromethyl aryl boronic acid | Installation of trifluoromethylated aromatic substituent |

| 4 | Alkylation at 5-position | Propargyl bromide, base (K2CO3), solvent (DMF) | Attachment of 2-propynyloxymethyl substituent |

Detailed Experimental Considerations

- Protecting Groups: During synthesis, protecting groups may be required to mask reactive functionalities, especially if the amino alcohol precursor has other reactive sites.

- Stereochemistry: The oxazolidinone ring can have stereocenters; stereoselective synthesis or chiral resolution may be necessary to obtain the desired enantiomer.

- Purification: Chromatographic techniques such as silica gel column chromatography or preparative HPLC are used to purify intermediates and final products.

- Characterization: NMR (1H, 13C, 19F), IR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Oxazolidinone ring formation | Cyclization of amino alcohol with CDI or phosgene | High yield, well-established | Use of toxic reagents (phosgene) |

| Aromatic substitution | Pd-catalyzed cross-coupling with trifluoromethyl aryl boronic acid | Versatile, precise installation | Requires expensive catalysts |

| Propargyloxy methylation | Alkylation with propargyl bromide under basic conditions | Straightforward, efficient | Possible side reactions if not controlled |

| Purification and characterization | Chromatography, NMR, MS | Confirms structure and purity | Time-consuming for complex mixtures |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(2-Propynyloxymethyl)-3-(trifluoro-m-tolyl)-2-oxazolidinone?

The synthesis involves multi-step organic reactions, including cyclization to form the oxazolidinone core and functionalization of substituents. Key steps:

- Trifluoro-m-tolyl introduction : Achieved via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives.

- Propynyloxymethyl addition : Propargyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Optimize reaction parameters (temperature, catalyst loading) to suppress side reactions like hydrolysis of the oxazolidinone ring .

Q. What analytical techniques confirm the structural integrity of this compound?

Essential methods include:

- ¹H/¹³C/¹⁹F NMR : Verify substituent positions and purity (e.g., trifluoromethyl singlet at ~-60 ppm in ¹⁹F NMR).

- HRMS : Confirm molecular weight (theoretical [M+H]+: ~358.1).

- HPLC-UV : Assess purity (>95% for biological studies).

- X-ray crystallography : Resolve stereochemistry and crystal packing (if suitable crystals form) .

Q. What biological targets are associated with structurally similar oxazolidinones?

Oxazolidinones are known for:

- Antibacterial activity : Ribosomal binding (50S subunit inhibition).

- Enzyme modulation : Interactions with acetylcholinesterase or monoamine oxidases.

- Fluorinated analogs : Enhanced metabolic stability and membrane permeability. Screen against target panels (e.g., kinase assays, receptor binding) to identify specific mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability across biological models?

Methodological approach:

- Parallel in vitro assays : Use hepatocytes/microsomes from multiple species (rat, human) under standardized conditions.

- LC-MS/MS quantification : Track parent compound degradation and metabolite formation.

- CYP inhibition studies : Identify enzyme-specific interactions (e.g., CYP3A4/2D6).

- Molecular dynamics simulations : Predict metabolic hotspots (e.g., propynyloxymethyl cleavage). Document variables like incubation time, cofactor availability, and batch-to-batch enzyme variability .

Q. What strategies optimize the propynyloxymethyl group’s introduction while minimizing side reactions?

Critical optimizations:

- Reaction conditions : Use anhydrous DMF, slow propargyl bromide addition, and inert atmosphere (N₂/Ar).

- Catalysts : Phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution.

- Monitoring : In situ FTIR to detect intermediates (e.g., propargyl ether formation).

- Workup : Quench excess reagents with ice-cold water to prevent oxazolidinone ring degradation .

Q. How does the trifluoromethyl group influence biological activity and physicochemical properties?

Systematic evaluation strategies:

- Analog synthesis : Replace -CF₃ with -CH₃, -Cl, or -H to compare activity.

- Lipophilicity assays : Measure logP shifts (e.g., +0.9 for -CF₃ vs. -H).

- Target binding : Surface plasmon resonance (SPR) to quantify affinity changes.

- Computational analysis : Electrostatic potential maps highlight -CF₃’s electron-withdrawing effects on the aryl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.